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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)imidazole

Cat. No.: B3153937

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-
Chlorophenyl)imidazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals, detailing the essential spectroscopic data for the structural
elucidation and verification of 2-(2-chlorophenyl)imidazole. By integrating Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with the underlying
experimental methodologies, this document provides a holistic understanding of the molecule's
chemical signature.

Molecular Structure and Spectroscopic Overview

2-(2-Chlorophenyl)imidazole is a heterocyclic aromatic compound featuring an imidazole ring
substituted with a 2-chlorophenyl group. This substitution pattern gives rise to a unique and
definitive spectroscopic fingerprint, which is critical for its unambiguous identification in
synthesis, quality control, and metabolic studies. The following sections dissect the data
obtained from core analytical techniques.

Chemical Structure:

Molecular Formula: CoH7CIN2 Molecular Weight: 178.62 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone of molecular structure determination in organic
chemistry. It probes the magnetic properties of atomic nuclei, providing detailed information
about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (*H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum of 2-(2-
chlorophenyl)imidazole is characterized by distinct signals for the imidazole ring protons and
the protons of the chlorophenyl substituent. The chemical shifts are influenced by the electron-
withdrawing nature of the chlorine atom and the aromatic systems.

Table 1: *H NMR Spectroscopic Data for 2-(2-Chlorophenyl)imidazole (500 MHz, DMSO-de)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
12.65 brs 1H Imidazole N-H
7.71 dd 1H Phenyl C6-H
7.55 dd 1H Phenyl C3-H
7.42 td 1H Phenyl C4-H
7.35 td 1H Phenyl C5-H
7.17 S 2H Imidazole C4-H, C5-H

Key Interpretive Insights:

e The downfield shift at 12.65 ppm is characteristic of the acidic N-H proton of the imidazole
ring, which is often broad due to quadrupole broadening and chemical exchange.

e The signals between 7.35 and 7.71 ppm correspond to the four protons of the ortho-
substituted phenyl ring. The splitting patterns (dd for doublet of doublets, td for triplet of
doublets) arise from coupling between adjacent protons and are indicative of this specific
substitution pattern.
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e The singlet at 7.17 ppm, integrating to 2H, represents the two equivalent protons on the C4
and C5 positions of the imidazole ring.

Carbon-*3 (*3C) NMR Spectroscopy

Carbon NMR complements proton NMR by providing a spectrum of the carbon backbone.

Table 2: 13C NMR Spectroscopic Data for 2-(2-Chlorophenyl)imidazole (125 MHz, DMSO-ds)

Chemical Shift (8) ppm Assignment
146.4 Imidazole C2
131.7 Phenyl C1

131.3 Phenyl C3

130.9 Phenyl C6

130.0 Phenyl C2-ClI
129.8 Phenyl C5

127.5 Phenyl C4

121.9 Imidazole C4, C5

Key Interpretive Insights:

e The signal at 146.4 ppm is assigned to the C2 carbon of the imidazole ring, which is directly
bonded to the phenyl group and two nitrogen atoms, resulting in a significant downfield shift.

e The carbon atom bearing the chlorine (C2 of the phenyl ring) is observed at 130.0 ppm.

e The signal at 121.9 ppm represents the two equivalent C4 and C5 carbons of the imidazole
ring.

NMR Experimental Protocol

The acquisition of high-quality NMR data is predicated on a meticulous experimental setup.
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Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-chlorophenyl)imidazole in 0.6
mL of deuterated dimethyl sulfoxide (DMSO-ds). The choice of DMSO-ds is crucial for
solubilizing the compound and for observing the exchangeable N-H proton.

 Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
e 1H NMR Acquisition:

o Set the spectral width to cover a range of -2 to 14 ppm.

o Employ a 30-degree pulse angle to ensure quantitative signal integration.

o Set the relaxation delay (d1) to 2 seconds to allow for full magnetization recovery.

o Acquire 16 scans for an adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to
singlets for each carbon.

o Set the spectral width to 0-220 ppm.
o Acquire a minimum of 1024 scans due to the low natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase and baseline correct the spectrum and reference it to the residual solvent peak of
DMSO-ds (0 2.50 ppm for H, & 39.52 ppm for 13C).

Diagram: NMR Experimental Workflow
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Caption: Workflow for NMR analysis of 2-(2-chlorophenyl)imidazole.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for
identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for 2-(2-Chlorophenyl)imidazole

Wavenumber ) ] . ]
Intensity Bond Vibration Functional Group

(cm™)
3100 - 2800 (broad) Medium N-H stretch Imidazole
3050 Weak C-H stretch (sp?) Aromatic
1610, 1580, 1475 Medium C=C stretch Aromatic Ring
1450 Strong C=N stretch Imidazole

C-H bend (out-of- ortho-disubstituted
750 Strong

plane) Phenyl
730 Strong C-Cl stretch Aryl Halide

Key Interpretive Insights:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b3153937?utm_src=pdf-body-img
https://www.benchchem.com/product/b3153937?utm_src=pdf-body
https://www.benchchem.com/product/b3153937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3153937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The broad absorption in the 3100-2800 cm~1 region is a hallmark of the N-H stretching
vibration in the hydrogen-bonded imidazole ring.

e The sharp peaks at 1610-1475 cm~* are characteristic of the carbon-carbon double bond
stretching within the aromatic phenyl and imidazole rings.

e The strong band at 750 cm~1 is highly diagnostic for ortho-disubstitution on a benzene ring.

e The presence of the C-Cl bond is confirmed by the absorption band around 730 cm~1.

IR Experimental Protocol

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for obtaining IR
spectra of solid samples.

Methodology:

 Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FTIR spectrometer
is clean by wiping it with isopropanol.

e Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as
it will be subtracted from the sample spectrum to remove contributions from atmospheric
CO:z and water vapor.

o Sample Application: Place a small amount (1-2 mg) of the solid 2-(2-
chlorophenyl)imidazole powder directly onto the ATR crystal.

» Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal. Initiate the scan, typically co-adding 16 or 32 scans
over the range of 4000-400 cm~* with a resolution of 4 cm™1.

» Data Processing: The instrument software automatically performs the background
subtraction and generates the final transmittance or absorbance spectrum.

Diagram: ATR-FTIR Experimental Workflow
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Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound.
The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Table 4: Electron lonization (El) Mass Spectrometry Data

m/z (Mass/Charge) Relative Intensity (%) Assignment

178 /180 100/ 33 [M]* / [M+2]* (Molecular lon)
143 45 M - CIJ*

116 20 [M - Cl - HCNJ*

75 15 [CeHa]*

Key Interpretive Insights:

e The molecular ion peak [M]* is observed at m/z 178. Crucially, the presence of a chlorine
atom is confirmed by the isotopic [M+2]* peak at m/z 180, with an intensity approximately
one-third that of the [M]* peak, consistent with the natural isotopic abundance of 3>Cl and
37CI.

e The prominent fragment at m/z 143 corresponds to the loss of a chlorine radical from the
molecular ion.

e Further fragmentation, such as the loss of hydrogen cyanide (HCN) from the imidazole ring,
leads to the fragment at m/z 116.
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MS Experimental Protocol

Electron lonization (EI) is a hard ionization technique that provides rich fragmentation data,
ideal for structural confirmation.

Methodology:

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

« lonization: Volatilize the sample by heating the probe. In the ion source, bombard the
gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an
electron from the molecule, forming a radical cation [M]*.

o Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole). The
analyzer separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected by an electron multiplier, which generates a
signal proportional to the ion abundance.

o Data Representation: The data is plotted as a mass spectrum, showing the relative intensity
of each ion as a function of its m/z value.

Diagram: EI-MS Experimental Workflow
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Caption: Workflow for Electron lonization Mass Spectrometry.
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Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a conclusive
and multi-faceted structural confirmation of 2-(2-chlorophenyl)imidazole. The *H and 13C
NMR spectra precisely map the proton and carbon frameworks, IR spectroscopy confirms the
presence of key functional groups (N-H, C=N, C-ClI, and aromatic rings), and mass
spectrometry verifies the molecular weight and elemental composition through its characteristic
molecular ion and isotopic pattern. This guide provides the foundational data and
methodologies essential for the confident identification and use of this compound in advanced
research and development applications.

« To cite this document: BenchChem. [spectroscopic data of 2-(2-Chlorophenyl)imidazole
(NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3153937#spectroscopic-data-of-2-2-chlorophenyl-
imidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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